Lipophilicity (logP) Advantage of 4-Methoxy-2-methyl-N-(3-methylbutyl)aniline over the Parent 4-Methoxy-2-methylaniline
The introduction of the N-(3-methylbutyl) chain onto the 4-methoxy-2-methylaniline scaffold increases the computed logP from approximately 1.2–1.5 (parent aniline) to 3.41 (target compound) [1]. This difference of more than two logP units places the compound in a lipophilicity range that is often associated with improved passive membrane permeability and oral bioavailability in lead optimization campaigns.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.41 (computed) |
| Comparator Or Baseline | 4-Methoxy-2-methylaniline: logP = 1.23 (experimental/computed) |
| Quantified Difference | ΔlogP ≈ +2.18 |
| Conditions | Computed values from standard molecular descriptor engines; no experimental logP reported for the target compound. |
Why This Matters
In medicinal chemistry procurement, a logP shift of this magnitude directly impacts the compound's ability to cross biological membranes, enabling rational selection for central nervous system or intracellular target programmes.
- [1] SIELC Technologies. 4-Methoxy-2-methylaniline. LogP = 1.23. https://www.sielc.com/4-Methoxy-2-methylaniline (accessed 2026-04-24). View Source
